molecular formula C11H17ClN2OS B1452774 N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185319-51-0

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Katalognummer: B1452774
CAS-Nummer: 1185319-51-0
Molekulargewicht: 260.78 g/mol
InChI-Schlüssel: GATPSUBQGPIYSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2OS and its molecular weight is 260.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride (CAS No. 1185319-51-0) is a compound that has attracted attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on existing literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Moiety : This generally involves electrophilic substitution reactions or coupling reactions with thiophene derivatives.
  • Formation of the Amide Bond : The final step typically involves reacting the piperidine derivative with an acylating agent to form the amide linkage.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing similar structural motifs have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 0.22 to 0.25 μg/mL for some derivatives .

Anti-inflammatory Activity

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through modulation of cyclooxygenase pathways or other signaling cascades involved in inflammation. Such activities are crucial for developing treatments for inflammatory diseases.

Anticancer Potential

Research has also explored the anticancer potential of piperidine derivatives, indicating that modifications can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds derived from similar structures have demonstrated apoptosis induction in hypopharyngeal tumor cells, suggesting a possible mechanism for cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

  • Antimicrobial Evaluation : A study evaluated various piperidine derivatives for their antimicrobial efficacy, revealing significant activity against pathogenic strains, with some showing synergistic effects when combined with standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Studies : In vitro tests have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .
  • Mechanism of Action : The interaction with specific receptors or enzymes has been suggested as a mechanism for the observed biological activities, particularly in relation to neurotransmission and inflammation pathways.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride has shown potential as an inhibitor of histone demethylases, particularly KDM2b, which is implicated in various cancers. Inhibiting KDM2b can enhance the efficacy of existing cancer therapies and reduce resistance to treatment. Research indicates that compounds similar to this compound can be used in combination with conventional cancer drugs to improve outcomes for patients with aggressive tumors .

Case Study : A study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models when combined with standard chemotherapy agents, suggesting a synergistic effect that warrants further exploration in clinical settings.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular properties of various acetamide derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis strains, showing promising results with moderate to good activity levels compared to standard treatments like Rifampicin .

Data Table: Anti-Tubercular Activity Comparison

CompoundMIC (μg/mL)Reference Drug (Rifampicin)
This compound25–500.5
Compound 7a250.5
Compound 7g500.5

This table illustrates that the tested compound exhibits comparable effectiveness against M. tuberculosis, indicating its potential as a new therapeutic agent in tuberculosis treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves coupling thiophen-3-yl acetic acid derivatives with piperidin-3-amine under carbodiimide-mediated conditions (e.g., EDC/NHS) to form the amide bond . Intermediates should be validated via:

  • NMR Spectroscopy : Confirm regioselectivity of the piperidine-thiophene linkage (e.g., δ 3.2–3.8 ppm for piperidine protons, δ 7.2–7.5 ppm for thiophene protons).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₇ClN₂OS: 284.07; observed 284.06) .
  • HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. How is the compound characterized for structural integrity and purity in academic settings?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) using single-crystal diffraction .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability (e.g., decomposition above 200°C).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against targets like NLRP3 inflammasome using IL-1β ELISA (IC₅₀ calculations) .
  • Cell Viability Assays : Use MTT or ATP-luminescence in relevant cell lines (e.g., THP-1 macrophages) to rule out cytotoxicity .
  • Solubility Testing : Employ shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed binding modes with biological targets?

Methodological Answer:

  • Co-crystallization Studies : Soak the compound with target proteins (e.g., NLRP3) and analyze via X-ray diffraction to identify key interactions (e.g., hydrogen bonding with His228, hydrophobic contacts with thiophene) .
  • Docking Simulations : Cross-validate with AutoDock Vina using crystallographic coordinates to refine binding poses .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?

Methodological Answer:

  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .
  • SAR Studies : Modify the piperidine ring (e.g., N-methylation) or thiophene substituents (e.g., halogenation) to balance lipophilicity (logP) and solubility (logS) .

Q. How can researchers address discrepancies in biological assay results across different studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm IL-1β inhibition via Western blot (pro-IL-1β cleavage) and Caspase-1 activity assays .
  • Meta-Analysis : Pool data from multiple labs using fixed-effects models to identify outliers or batch effects .

Q. What advanced analytical techniques are critical for detecting degradation products or metabolites?

Methodological Answer:

  • LC-HRMS/MS : Use fragmentation patterns (e.g., m/z 268.03 for dechlorinated metabolites) to identify oxidative or hydrolytic pathways .
  • Stability Studies : Accelerate degradation under stress conditions (pH 1–13, UV light) and quantify impurities via peak area normalization .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes .

Eigenschaften

IUPAC Name

N-piperidin-3-yl-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c14-11(6-9-3-5-15-8-9)13-10-2-1-4-12-7-10;/h3,5,8,10,12H,1-2,4,6-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATPSUBQGPIYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671618
Record name N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-51-0
Record name N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4,7-Trithionane 1-oxide
1,4,7-Trithionane 1-oxide
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
1,4,7-Trithionane 1-oxide
1,4,7-Trithionane 1-oxide
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
1,4,7-Trithionane 1-oxide
1,4,7-Trithionane 1-oxide
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
1,4,7-Trithionane 1-oxide
1,4,7-Trithionane 1-oxide
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
1,4,7-Trithionane 1-oxide
1,4,7-Trithionane 1-oxide
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride
1,4,7-Trithionane 1-oxide
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.